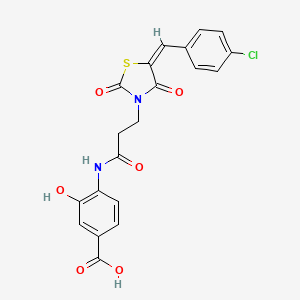
(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15ClN2O6S and its molecular weight is 446.86. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The compound's derivatives, particularly those with a 4-thiazolidinone structure, have been evaluated for their anticancer activities. A study demonstrated that specific 4-thiazolidinones containing a benzothiazole moiety showed significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This highlights the compound's potential in cancer research and therapy (Havrylyuk et al., 2010).
Antimicrobial and Antitubercular Activity
Another area of application is in antimicrobial and antitubercular research. Derivatives of this compound have shown to possess antimicrobial properties. Specifically, new pyridine derivatives, including those related to the compound , exhibited variable and modest activity against bacteria and fungi. This suggests its potential use in developing new antibacterial and antifungal agents (Patel et al., 2011). Additionally, some derivatives demonstrated antitubercular activity, further broadening the scope of research and application in infectious diseases.
Enzyme Inhibition and Pharmacological Studies
The compound's derivatives are also explored for their potential as enzyme inhibitors and for various pharmacological studies. This includes research into their action on calcium channels, which could have implications for developing treatments for conditions such as hypertension. For instance, benzothiazoline derivatives were studied for their structure-activity relationship with respect to Ca2+ antagonistic activity, suggesting applications in cardiovascular drug development (Yamamoto et al., 1988).
Corrosion Inhibition
Beyond biomedical applications, some derivatives of this compound have shown effectiveness in corrosion inhibition. This implies potential utility in materials science, especially in protecting metals from corrosion in acidic environments, which is crucial for industrial applications (Khaled, 2003).
Propriétés
IUPAC Name |
4-[3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O6S/c21-13-4-1-11(2-5-13)9-16-18(26)23(20(29)30-16)8-7-17(25)22-14-6-3-12(19(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIMEADVXUCOD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

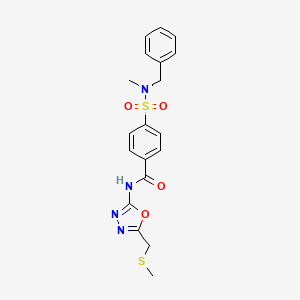
![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)
![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)
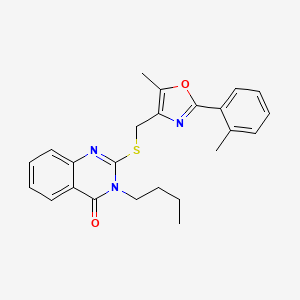
![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)
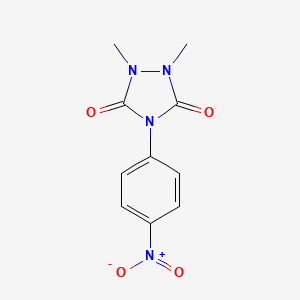
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)
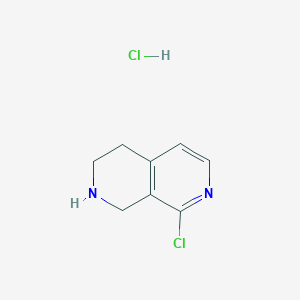

methanone](/img/structure/B2890316.png)
![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)